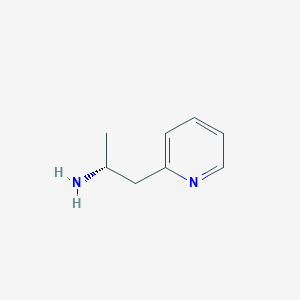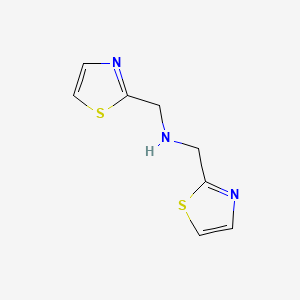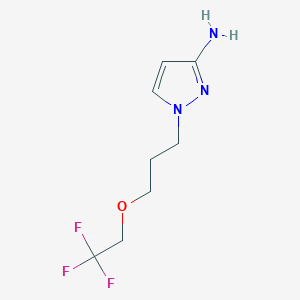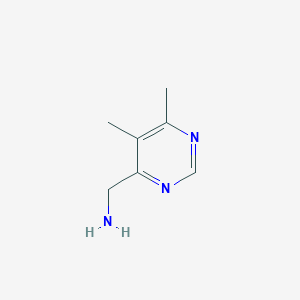
4-(2-(Ethylthio)acetyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Ethylthio)acetyl)benzonitrile is an organic compound with the molecular formula C11H11NOS It is a derivative of benzonitrile, where the benzene ring is substituted with an ethylthioacetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, benzonitrile reacts with an ethylthioacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6H5CN+CH3CH2SCOClAlCl3C6H4(COCH2CH2S)CN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(2-(Ethylthio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
科学的研究の応用
4-(2-(Ethylthio)acetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(Ethylthio)acetyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylthioacetyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
4-Acetylbenzonitrile: Similar structure but lacks the ethylthio group.
4-Formylbenzonitrile: Contains a formyl group instead of an acetyl group.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
4-(2-(Ethylthio)acetyl)benzonitrile is unique due to the presence of the ethylthioacetyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
115505-06-1 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
4-(2-ethylsulfanylacetyl)benzonitrile |
InChI |
InChI=1S/C11H11NOS/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |
InChIキー |
RIHYJARYAVCCMU-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















